molecular formula C12H14O4 B14367823 6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione CAS No. 91497-30-2

6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione

Cat. No.: B14367823
CAS No.: 91497-30-2
M. Wt: 222.24 g/mol
InChI Key: HIPPXQNILZIELI-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,6-trimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired benzopyran structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

    Industry: It is used in the development of various industrial products, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione involves its interaction with molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2,2,7-trimethyl-3,4-dihydro-2H-1-benzopyran-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

91497-30-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

6-hydroxy-2,2,7-trimethyl-3,4-dihydrochromene-5,8-dione

InChI

InChI=1S/C12H14O4/c1-6-8(13)10(15)7-4-5-12(2,3)16-11(7)9(6)14/h13H,4-5H2,1-3H3

InChI Key

HIPPXQNILZIELI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)OC(CC2)(C)C)O

Origin of Product

United States

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